molecular formula C15H16ClNO3 B14859167 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol

2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol

Cat. No.: B14859167
M. Wt: 293.74 g/mol
InChI Key: QNPMOAHGSDSDOQ-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol, commonly referred to as 25C-NBOH, is a synthetic phenethylamine derivative belonging to the N-benzylphenethylamine (NBOH) class of compounds. Structurally, it features a 4-chloro-2,5-dimethoxyphenyl ring linked via an ethylamino-methyl group to a phenolic hydroxyl moiety . This compound is a potent agonist of the serotonin 5-HT2A receptor, with high selectivity over other serotonin receptor subtypes .

25C-NBOH has emerged as a novel psychoactive substance (NPS) in recreational drug markets, often marketed under street names like "C-Boom" or "Pandora" . Its hallucinogenic effects are attributed to 5-HT2A activation, but its use is associated with significant cardiovascular risks, including arrhythmias and acute toxicity .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

2-[(4-chloro-2,5-dimethoxyanilino)methyl]phenol

InChI

InChI=1S/C15H16ClNO3/c1-19-14-8-12(15(20-2)7-11(14)16)17-9-10-5-3-4-6-13(10)18/h3-8,17-18H,9H2,1-2H3

InChI Key

QNPMOAHGSDSDOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NCC2=CC=CC=C2O)OC)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Comparison with Similar Compounds

Sources :

Pharmacological Properties

Receptor Binding and Selectivity

  • 25C-NBOH : Exhibits 100-fold selectivity for 5-HT2A over 5-HT2C receptors, with an EC50 of 0.3 nM .
  • 25I-NBOH : Higher 5-HT2A affinity (EC50 = 0.1 nM) but greater cardiotoxicity due to hERG channel inhibition .
  • 25CN-NBOH: Retains 5-HT2A selectivity but with reduced hallucinogenic potency in vivo .

Functional Activity

  • All NBOH derivatives act as full agonists at 5-HT2A receptors, inducing phospholipase C (PLC) signaling .
  • 25C-NBOH and 25I-NBOH show dose-dependent cardiovascular effects in rodents, including prolonged QT intervals and tachycardia .

Toxicological Profiles

Acute Toxicity

  • 25C-NBOH : Linked to metabolic acidosis, hyperkalemia (K<sup>+</sup> = 8.6 mmol/L), and fatal renal failure in overdose cases .
  • 25C-NBOMe : Higher lethality in humans due to seizures and multiorgan failure .
  • 25I-NBOH : Induces severe hERG channel blockade (IC50 = 1.2 µM), increasing arrhythmia risk .

Comparative LD50 (Rodent Studies)

Compound LD50 (mg/kg)
25C-NBOH 12.5 (mice, i.v.)
25I-NBOH 8.3 (mice, i.v.)
25C-NBOMe 5.6 (rats, oral)

Sources :

Metabolic and Legal Considerations

  • Metabolism : NBOH compounds undergo hepatic demethylation and glucuronidation, with 25C-NBOH producing chloro-methoxy metabolites detectable in urine .
  • Legal Status : 25C-NBOH is banned in most countries under analogue drug laws, while 25C-NBOMe is classified as a Schedule I substance in the U.S. .

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